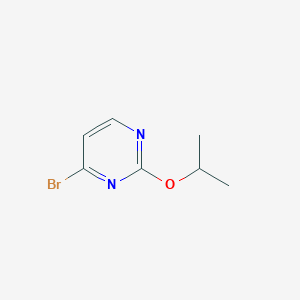
4-Bromo-2-(iso-propoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(iso-propoxy)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a bromine atom at the 4th position and an iso-propoxy group at the 2nd position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(iso-propoxy)pyrimidine can be achieved through several methods. One common approach involves the bromination of 2-(iso-propoxy)pyrimidine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the use of Suzuki–Miyaura coupling reactions, where 2-(iso-propoxy)pyrimidine is coupled with a brominated aryl or heteroaryl compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(iso-propoxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with aryl or heteroaryl boronic acids.
Oxidation and Reduction: The iso-propoxy group can undergo oxidation to form corresponding carbonyl compounds, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides in the presence of a base such as potassium carbonate or sodium hydride.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate are commonly used.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidines with various functional groups.
Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Oxidation and Reduction: Formation of carbonyl compounds or alcohols.
Applications De Recherche Scientifique
4-Bromo-2-(iso-propoxy)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(iso-propoxy)pyrimidine and its derivatives involves interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation. The bromine atom and iso-propoxy group play crucial roles in binding to these targets and modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-(iso-propyl)-6-(iso-propoxy)pyrimidine: Similar structure but with an additional iso-propyl group at the 6th position.
2-Amino-4-bromopyrimidine: Contains an amino group at the 2nd position instead of an iso-propoxy group.
4,6-Dibromo-2-(iso-propoxy)pyrimidine: Contains an additional bromine atom at the 6th position.
Uniqueness
4-Bromo-2-(iso-propoxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and an iso-propoxy group allows for diverse chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C7H9BrN2O |
|---|---|
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
4-bromo-2-propan-2-yloxypyrimidine |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)11-7-9-4-3-6(8)10-7/h3-5H,1-2H3 |
Clé InChI |
FAINZTIGTBPCAY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC=CC(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


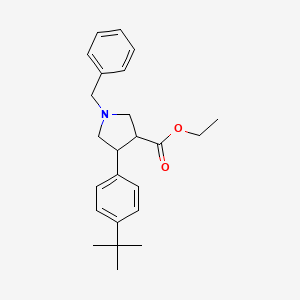
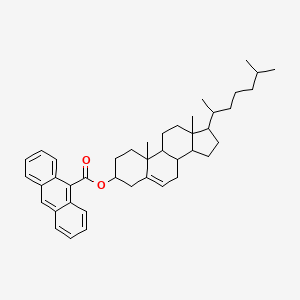
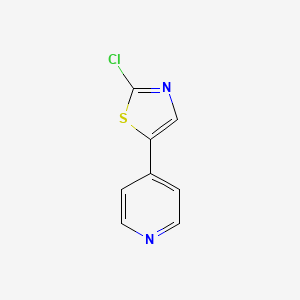
![[11-Ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303059.png)
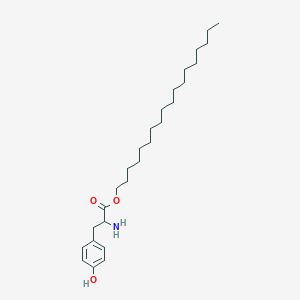
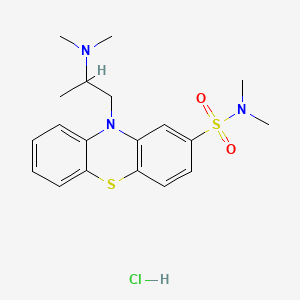
![(2S)-2-{[1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]amino}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303065.png)
![1-[[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12303078.png)
![(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12303084.png)
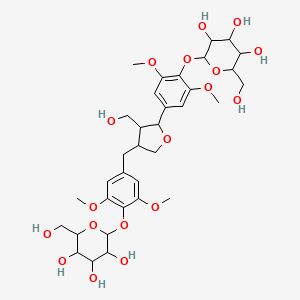
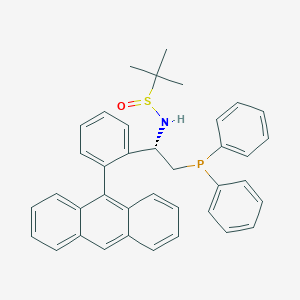
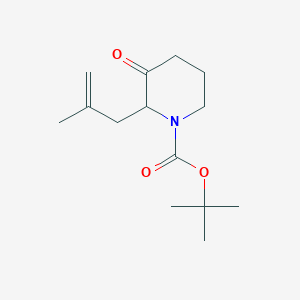
![2-(4-Methoxybenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12303114.png)

